4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1016705-48-8
VCID: VC8190078
InChI: InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16)
SMILES: COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br
Molecular Formula: C13H11BrO4S
Molecular Weight: 343.19 g/mol

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid

CAS No.: 1016705-48-8

Cat. No.: VC8190078

Molecular Formula: C13H11BrO4S

Molecular Weight: 343.19 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid - 1016705-48-8

Specification

CAS No. 1016705-48-8
Molecular Formula C13H11BrO4S
Molecular Weight 343.19 g/mol
IUPAC Name 4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
Standard InChI InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16)
Standard InChI Key GJPTXIFDAOSQGJ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates a benzoic acid backbone substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (5-bromothiophen-2-yl)methoxy group. The thiophene ring introduces sulfur-based aromaticity, while bromine at the 5-position enhances electronic diversity. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₃H₁₁BrO₄S
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br
InChIKeyGJPTXIFDAOSQGJ-UHFFFAOYSA-N
IUPAC Name4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid

The InChI string (InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16)) confirms stereochemical neutrality and the absence of chiral centers .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry predictions, provide insights into gas-phase ion behavior (Table 1) .

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺342.963159.5
[M+Na]⁺364.945161.9
[M-H]⁻340.949160.4

These values align with trends observed in mid-sized aromatic acids, suggesting moderate polarity and compatibility with reverse-phase chromatographic methods .

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no explicit synthetic route is documented, analogous benzoic acid derivatives are typically synthesized via:

  • Esterification/Protection: Methoxy and bromothiophene groups are introduced using nucleophilic substitution or coupling reactions.

  • Suzuki-Miyaura Coupling: For aryl-aryl bond formation between bromothiophene and benzoic acid precursors.

  • Deprotection/Hydrolysis: Final cleavage of protecting groups to yield the free carboxylic acid .

Structural Analogues and Activity Trends

A crystallographically characterized analogue, 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-indolo[3,2-j]isoquinoline, demonstrates that electron-withdrawing (e.g., bromine) and donating (e.g., methoxy) groups synergistically enhance antitumor activity in vitro . Though direct evidence for 4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid is lacking, its structural similarity to pharmacologically active scaffolds justifies further investigation .

Physicochemical and Spectroscopic Profiling

Solubility and Partitioning

The compound’s logP (predicted via PubChem algorithms) is approximately 2.8, indicating moderate lipophilicity suitable for cellular membrane permeability. Aqueous solubility is likely limited (<1 mg/mL at 25°C) due to the aromatic backbone and bromine substituent .

Spectroscopic Signatures

Key spectral predictions:

  • ¹H NMR: Aromatic protons near δ 6.8–7.5 ppm (thiophene and benzene rings), methoxy singlet at δ 3.8–4.0 ppm.

  • IR: Stretching vibrations for C=O (~1680 cm⁻¹), C-O (benzoic acid, ~1250 cm⁻¹), and C-Br (~560 cm⁻¹).

  • MS/MS: Dominant fragments at m/z 265.0 (loss of Br and CO₂) and 185.1 (thiophene-methoxy cleavage) .

Analytical and Regulatory Considerations

Quality Control Metrics

  • Purity Analysis: HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Identity Confirmation: HRMS and 2D NMR (¹H-¹³C HSQC, HMBC) .

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